LHC-165
Overview
Description
LHC-165 is a small molecule drug that acts as an agonist of Toll-like receptor 7 (TLR7). It has shown potential in the treatment of solid tumors by activating signaling pathways that increase cytokine release and promote effector T-cell antitumor activity .
Preparation Methods
Chemical Reactions Analysis
LHC-165 undergoes various chemical reactions, primarily involving its role as a TLR7 agonist. It activates signaling pathways, leading to increased cytokine release and promoting effector T-cell antitumor activity . The compound is typically used in combination with other agents, such as spartalizumab, to enhance its antitumor effects .
Scientific Research Applications
LHC-165 has been extensively studied for its potential in treating solid tumors. It has shown promising results in mouse models, where it led to the inhibition of tumor growth. When combined with an anti-PD-1 agent, the inhibition was more effective than either treatment alone . The compound is currently being evaluated in Phase I/Ib clinical trials to assess its safety and tolerability in patients with advanced solid tumors .
Mechanism of Action
LHC-165 exerts its effects by binding to and activating Toll-like receptor 7 (TLR7). This activation triggers signaling pathways that increase cytokine release and promote effector T-cell antitumor activity . The compound generates an effective tumor antigen-specific T-cell adaptive immune response, leading to durable antitumor responses .
Comparison with Similar Compounds
LHC-165 is unique in its ability to activate TLR7 and promote antitumor activity. Similar compounds include imiquimod, resiquimod, and hydroxychloroquine, which also act as agonists or inhibitors of Toll-like receptors . this compound has shown more promising results in combination with anti-PD-1 agents, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
3-[5-amino-2-[2-[4-[2-(3,3-difluoro-3-phosphonopropoxy)ethoxy]-2-methylphenyl]ethyl]benzo[f][1,7]naphthyridin-8-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N3O7P/c1-18-14-22(41-13-12-40-11-10-29(30,31)42(37,38)39)7-6-21(18)5-2-20-15-24-23-8-3-19(4-9-26(35)36)16-25(23)34-28(32)27(24)33-17-20/h3,6-8,14-17H,2,4-5,9-13H2,1H3,(H2,32,34)(H,35,36)(H2,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWKRZBLTZSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCC(F)(F)P(=O)(O)O)CCC2=CC3=C4C=CC(=CC4=NC(=C3N=C2)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F2N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258595-14-0 | |
Record name | LHC-165 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258595140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHC-165 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD02U4QLM1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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